2-{[(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(difluoromethyl)-4-methyl-3-pyridyl cyanide is a complex organic compound. It features a benzodioxole ring, a pyridine ring, and a cyanide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(difluoromethyl)-4-methyl-3-pyridyl cyanide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Chlorine Atom: Chlorination of the benzodioxole ring is performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Addition of the Cyanide Group: The cyanide group is introduced through nucleophilic substitution reactions, typically using sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyanide group, converting it to an amine.
Substitution: The chlorine atom on the benzodioxole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(difluoromethyl)-4-methyl-3-pyridyl cyanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(difluoromethyl)-4-methyl-3-pyridyl cyanide exerts its effects is complex and involves multiple molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting or activating them.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural complexity.
Palladium(II) acetate: A catalyst for organic reactions with comparable reactivity.
Uniqueness
2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(difluoromethyl)-4-methyl-3-pyridyl cyanide stands out due to its unique combination of a benzodioxole ring, a pyridine ring, and a cyanide group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-6-(difluoromethyl)-4-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF2N2O2S/c1-8-2-12(15(18)19)21-16(10(8)5-20)24-6-9-3-13-14(4-11(9)17)23-7-22-13/h2-4,15H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLWFZBWFCJZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC3=C(C=C2Cl)OCO3)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.